AF488 NHS ester TEA

Photostability Fluorescence Microscopy Time-Lapse Imaging

AF488 NHS ester TEA (triethylammonium salt) is the superior amine-reactive green fluorophore for demanding bioconjugation. Its pH-insensitive fluorescence (pH 4–10) and 2–3× brightness over FITC enable robust detection of low-abundance targets in acidic organelles. The TEA salt formulation ensures rapid aqueous dissolution and consistent labeling efficiency, eliminating the solubility issues of free-acid forms. With ~75% fluorescence retention after 1 h continuous excitation, it is the definitive choice for live-cell tracking, dSTORM, and STED nanoscopy. Procure ≥95% purity for reproducible, publication-grade data.

Molecular Formula C31H32N4O13S2
Molecular Weight 732.7 g/mol
Cat. No. B12377076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF488 NHS ester TEA
Molecular FormulaC31H32N4O13S2
Molecular Weight732.7 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C25H17N3O13S2.C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);4-6H2,1-3H3
InChIKeyOQTDJZAVCSDIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AF488 NHS ester TEA: Green Fluorescent Amine-Reactive Dye for High-Sensitivity Bioconjugation


AF488 NHS ester TEA (Alexa Fluor® 488 N-hydroxysuccinimidyl ester, triethylammonium salt; CAS not assigned for TEA salt, base dye CAS 222164-96-7) is a sulfonated rhodamine green amine-reactive fluorescent dye optimized for covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides . Its core fluorophore, AF488, is an established high-performance alternative to fluorescein (FITC) and Cy2, offering enhanced photostability, brightness, and pH-insensitive fluorescence over the physiological range (pH 4–10) . Supplied as a triethylammonium (TEA) salt, this formulation improves aqueous handling and stock solution preparation compared to the free acid or standard NHS ester forms .

Why AF488 NHS ester TEA Cannot Be Simply Substituted by Other Green Dyes or Salt Forms


While numerous green fluorophores share the 488 nm excitation channel, critical performance parameters such as photostability, brightness, pH sensitivity, and aqueous solubility differ substantially, directly impacting experimental reproducibility, signal-to-noise ratio, and suitability for demanding applications like long-term live-cell imaging or low-abundance target detection . Furthermore, the TEA salt form of AF488 NHS ester provides distinct handling and solubility advantages over non-salt or alternative counterion formulations, affecting stock solution preparation and conjugation efficiency . The evidence below quantifies these key differentiators relative to FITC, Cy2, and standard AF488 NHS ester (free acid), establishing why substitution without validation compromises assay robustness.

Quantitative Differentiation of AF488 NHS ester TEA Versus FITC, Cy2, and Standard NHS Ester


Superior Photostability Over FITC: Retained Fluorescence After Prolonged Excitation

AF488 demonstrates markedly enhanced photostability compared to fluorescein (FITC), a key factor for experiments requiring extended illumination. In a continuous excitation assay, AF488 carboxylic acid (same core fluorophore) retained approximately 75% of its initial fluorescence after 1 hour of continuous laser excitation, whereas FITC exhibited substantial photobleaching under identical conditions [1]. This difference enables longer acquisition times and reduced signal decay in live-cell and time-lapse imaging applications.

Photostability Fluorescence Microscopy Time-Lapse Imaging

Higher Fluorescence Quantum Yield and Brightness Relative to FITC

The fluorescence quantum yield (Φ) of AF488 NHS ester is consistently reported in the range of 0.91–0.92 [1][2]. This high quantum efficiency translates to a 2- to 3-fold increase in observed fluorescence brightness compared to FITC conjugates prepared under similar labeling conditions [3][4]. The improved photon output enhances detection sensitivity, particularly for low-abundance targets and weakly expressed antigens.

Quantum Yield Brightness Flow Cytometry Sensitivity

Broad pH Insensitivity (pH 4–10) Versus FITC's Narrow Optimal Range

AF488 fluorescence remains stable across a broad pH range from 4 to 10, with no significant change in emission intensity [1][2]. In stark contrast, FITC (fluorescein) exhibits strong pH dependence, achieving maximal fluorescence only at pH > 9 and losing >50% of its signal at pH 7 and below [3][4]. This pH insensitivity makes AF488 the superior choice for experiments involving acidic cellular compartments (e.g., endosomes, lysosomes) or variable pH environments.

pH Stability Live-Cell Imaging Endosomal/Lysosomal Tracking

Enhanced Water Solubility and Reduced Self-Quenching Versus Hydrophobic Dyes

AF488 is engineered with two sulfonate groups, conferring high aqueous solubility and a net negative charge that minimizes dye-dye aggregation and self-quenching [1]. This property allows for higher degrees of labeling (DOL) on proteins and antibodies without the fluorescence quenching or precipitation issues commonly observed with more hydrophobic dyes like FITC or Cy2 . The TEA salt form further enhances solubility in aqueous stock solutions, with reported solubility of ≥0.5 mg/mL in water (with warming/sonication) [2].

Water Solubility Protein Labeling Conjugation Efficiency Aggregation

TEA Salt Form Improves Aqueous Solubility and Handling Over Standard NHS Ester

The triethylammonium (TEA) salt form of AF488 NHS ester offers practical advantages in laboratory handling compared to the standard NHS ester (free acid or lithium salt). The TEA counterion enhances solubility in aqueous buffers, with reported water solubility of 0.5 mg/mL (0.68 mM) achievable with gentle warming and sonication [1]. This facilitates the preparation of concentrated aqueous stock solutions without the need for high-percentage organic solvents, reducing potential damage to sensitive biomolecules during conjugation .

TEA Salt Solubility Stock Solution Preparation Counterion

Isomerically Pure 5-AF488 NHS Ester Eliminates HPLC Doublet Artifacts

AF488, as a sulfonated rhodamine, exists as 5- and 6-isomers with nearly identical photophysical properties. However, use of mixed-isomer dye preparations leads to doubled peaks (doublets) during HPLC or electrophoretic analysis of labeled conjugates, complicating purity assessment and characterization . This product is supplied as isomerically pure 5-AF488 NHS ester TEA, ensuring a single, well-defined conjugate peak in analytical separations .

Isomer Purity HPLC Conjugate Analysis Quality Control

Optimal Scientific and Industrial Use Cases for AF488 NHS ester TEA


Long-Term Live-Cell Imaging and Time-Lapse Microscopy

AF488 NHS ester TEA is ideal for labeling antibodies, proteins, or peptides for live-cell imaging experiments requiring extended observation. Its high photostability (retaining ~75% fluorescence after 1 hour continuous excitation [1]) and pH insensitivity (pH 4–10 ) ensure consistent signal without photobleaching artifacts or pH-dependent intensity fluctuations, critical for tracking dynamic cellular processes, protein trafficking, and cell division over hours to days.

High-Sensitivity Flow Cytometry for Low-Abundance Antigen Detection

The 2- to 3-fold higher brightness of AF488 conjugates compared to FITC [1] significantly improves detection of weakly expressed cell surface markers and intracellular antigens. This enhanced sensitivity reduces the antibody concentration required for staining, lowers background, and improves population resolution in multicolor flow cytometry panels, particularly when combined with spectrally distinct dyes like AF647 or Pacific Blue.

Super-Resolution Microscopy (STORM, STED, SIM)

AF488 is extensively used in super-resolution techniques including stochastic optical reconstruction microscopy (STORM) as an activator in nSTORM and a reporter in dSTORM, as well as structured illumination microscopy (SIM) and stimulated emission depletion (STED) microscopy [1]. Its high photon output, resistance to photobleaching, and compatibility with 488 nm excitation make it a preferred fluorophore for achieving sub-diffraction-limit resolution in fixed and live specimens.

Endosomal/Lysosomal Tracking and Acidic Compartment Labeling

Unlike FITC, which loses fluorescence at acidic pH [1], AF488 maintains full fluorescence intensity down to pH 4 . This makes it the superior choice for labeling probes targeting endosomes, lysosomes, phagosomes, and other acidic organelles, enabling accurate visualization and quantification of cargo internalization, degradation pathways, and pH-dependent cellular processes.

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